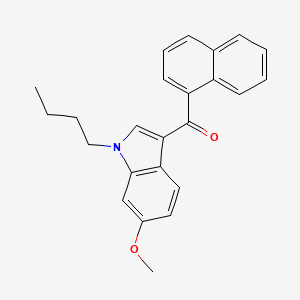

Cryptomoscatone D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cryptomoscatone D2 is a natural product found in Cryptocarya moschata and Cryptocarya mandioccana with data available.

Wirkmechanismus

Cryptomoscatone D2 is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the G2 checkpoint in the cell cycle . This checkpoint plays a crucial role in maintaining the integrity of the cell’s DNA before it enters mitosis. If DNA damage is detected, the cell cycle is halted at the G2 checkpoint to allow for repair .

Mode of Action

This compound acts by inhibiting the G2 checkpoint, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis . This inhibition is achieved through the compound’s interaction with protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases .

Biochemical Pathways

The G2 checkpoint is part of a signal transduction pathway that links DNA damage sensors to the mitosis-inducing kinase CDK1 . When DNA damage is detected, the PIKK family members ATM and ATR are activated, which then phosphorylate a variety of downstream targets, including the effector kinases Chk1 and Chk2. These kinases phosphorylate and inactivate CDC25C, preventing it from dephosphorylating and activating CDK1 . By inhibiting this pathway, this compound disrupts the cell’s ability to halt the cell cycle and repair DNA damage.

Result of Action

The inhibition of the G2 checkpoint by this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function . It should be noted that these compounds can be toxic to unirradiated cells at checkpoint inhibitory concentrations .

Biochemische Analyse

Biochemical Properties

Cryptomoscatone D2 plays a significant role in biochemical reactions, particularly in the G2 phase of the cell cycle . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to inhibit the function of checkpoint kinases, which are crucial for cell cycle regulation . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets protein phosphorylation by inhibiting checkpoint kinases or phosphatases . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .

Eigenschaften

IUPAC Name |

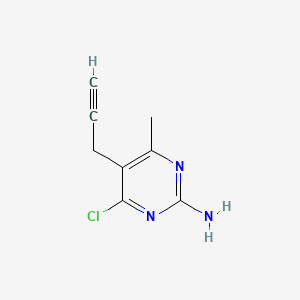

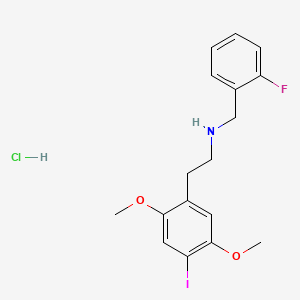

2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIZFMLWZVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

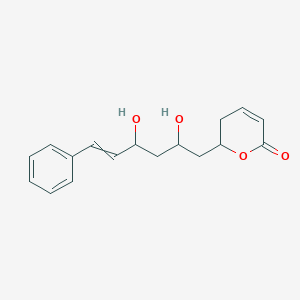

Canonical SMILES |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Cryptomoscatone D2 and where is it found?

A1: this compound is a natural product belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones family. It was first isolated from the bark of the Cryptocarya moschata tree, a member of the Lauraceae family. []

Q2: What are the reported biological activities of this compound?

A2: this compound has been identified as a G2 checkpoint inhibitor. [] The G2 checkpoint plays a crucial role in the cell cycle, ensuring DNA integrity before the cell proceeds to mitosis. Disruption of this checkpoint can lead to uncontrolled cell division. []

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have reported successful total syntheses of this compound. One approach utilized a Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis. [] Another strategy employed two consecutive Maruoka asymmetric allylation reactions and a ring-closing metathesis as key steps. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)